molecular formula C15H23BO3 B1433764 5-Ethoxy-2-methylphenylboronic acid pinacol ester CAS No. 1445601-63-7

5-Ethoxy-2-methylphenylboronic acid pinacol ester

Cat. No.: B1433764
CAS No.: 1445601-63-7
M. Wt: 262.15 g/mol
InChI Key: SWWNLEQOWNMAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-methylphenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable reagent in various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-ethoxy-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Ethoxy-2-methylphenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Ethoxy-2-methylphenyl)boronic acid
  • 2-(5-Ethoxy-2-methylphenyl)methanol
  • 2-(5-Ethoxy-2-methylphenyl)(methyl)sulfane

Uniqueness

Compared to similar compounds, 5-Ethoxy-2-methylphenylboronic acid pinacol ester is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.

Properties

IUPAC Name

2-(5-ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO3/c1-7-17-12-9-8-11(2)13(10-12)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWNLEQOWNMAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-2-methylphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-2-methylphenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
5-Ethoxy-2-methylphenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
5-Ethoxy-2-methylphenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
5-Ethoxy-2-methylphenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
5-Ethoxy-2-methylphenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.